molecular formula C8H4Cl2N4O B5212064 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one CAS No. 1945-76-2

3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one

Cat. No.: B5212064
CAS No.: 1945-76-2
M. Wt: 243.05 g/mol
InChI Key: RIFBOVNFYVRSAD-UHFFFAOYSA-N
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Description

3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one is a chemical compound belonging to the class of bipyridazines This compound is characterized by the presence of two chlorine atoms and a pyridazinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . This method is favored for its simplicity, moderate reaction conditions, and high purity of the final product.

Industrial Production Methods: Industrial production of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent product quality and yield. The use of advanced purification techniques further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of RNA polymerase, affecting transcription processes in cells .

Comparison with Similar Compounds

Uniqueness: 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one is unique due to its specific bipyridazinone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-(6-chloropyridazin-3-yl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N4O/c9-5-1-3-7(12-11-5)14-8(15)4-2-6(10)13-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFBOVNFYVRSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290805
Record name NSC71102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1945-76-2
Record name NSC71102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC71102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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